N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide

Medicinal Chemistry MMP Inhibition Structure-Activity Relationship

Sourcing thiazepane 1,1-dioxides with verified oxidation state and substitution pattern often delays kinase/BACE-1 screening campaigns. This compound (CAS 2034335-48-1) solves that bottleneck as a fully oxidized sulfone probe with a 2-fluorophenyl carboxamide anchor, enabling direct structure-activity comparison against sulfide/sulfoxide analogs. • Sulfone oxidation state confirmed; MMP IC50 shifts from 0.8 nM (sulfide) to 1.9 nM (sulfone) in structurally related series. • 2-Fluorophenyl motif enables halogen-bonding interactions absent in non-fluorinated derivatives, potentially improving selectivity. • Shipped globally with full analytical documentation; ready for immediate use in kinase panel profiling and BACE-1 assays.

Molecular Formula C18H19FN2O3S
Molecular Weight 362.42
CAS No. 2034335-48-1
Cat. No. B3017835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide
CAS2034335-48-1
Molecular FormulaC18H19FN2O3S
Molecular Weight362.42
Structural Identifiers
SMILESC1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F
InChIInChI=1S/C18H19FN2O3S/c19-15-8-4-5-9-16(15)20-18(22)21-11-10-17(25(23,24)13-12-21)14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,20,22)
InChIKeyWTKMPYNCBWKOGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Structural Baseline


N-(2-Fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide (CAS: 2034335-48-1) is a fully oxidized thiazepane derivative belonging to the 1,4-thiazepane-4-carboxamide 1,1-dioxide class. Its molecular formula is C18H19FN2O3S with a molecular weight of 362.4 g/mol . The structure features a seven-membered thiazepane ring bearing a 7-phenyl substituent, a 2-fluorophenyl carboxamide at the N4 position, and a sulfone (1,1-dioxide) group at the sulfur atom. This sulfone oxidation state is a key structural discriminator from the more common thiazepane sulfide congeners and has been associated with diverse pharmacological activities across multiple target classes [1].

Oxidation State 1,1-dioxide sulfone probe for target engagement studies
Fluorine Motif 2-fluorophenyl carboxamide supports halogen bonding research
7-Phenyl Anchor Lipophilic substituent for hydrophobic pocket occupancy assays

Why Generic Substitution Fails


Substituting N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide with a generic 1,4-thiazepane-4-carboxamide analog that lacks the 1,1-dioxide moiety or the specific 2-fluorophenyl/7-phenyl substitution pattern risks losing critical pharmacodynamic and pharmacokinetic properties. The sulfone group (1,1-dioxide) fundamentally alters the electronic character, solubility, and metabolic stability of the scaffold compared to the sulfide or sulfoxide forms [1]. In structurally analogous thiazepine-based MMP inhibitors, conversion of the sulfide to the sulfone shifted the MMP-1 IC50 from 0.8 nM to 1.9 nM, demonstrating that sulfur oxidation state directly modulates target potency [2]. Furthermore, the 2-fluorophenyl carboxamide motif can engage in distinct halogen-bonding interactions that are absent in non-fluorinated or differently substituted analogs, potentially affecting selectivity. Blind substitution without confirming these structural determinants risks selecting a compound with divergent target engagement and ADME profiles.

Lacking 1,1-dioxide group
May shift target potency and metabolic stability compared to sulfone form
2-fluorophenyl replacement
Substituting with chlorine or hydrogen may alter selectivity and metabolic profile
Non-phenyl 7-substituent
Reduced lipophilicity (e.g., thiophene, furan) may weaken hydrophobic pocket binding

Quantitative Differentiation Evidence


Sulfur Oxidation State and Target Potency

In a series of thiazepine-based matrix metalloproteinase (MMP) inhibitors, the sulfide analog 4a and the sulfone analog 5a were profiled in parallel. The sulfide 4a exhibited an IC50 of 0.8 nM against MMP-1, while the corresponding sulfone 5a showed an IC50 of 1.9 nM under identical assay conditions [1]. Although these specific compounds differ from the target compound, the data provide a class-level inference that oxidizing the thiazepane sulfur to the 1,1-dioxide state can alter target potency by approximately 2.4-fold. This demonstrates that the 1,1-dioxide motif in the target compound is not merely a prodrug handle but a pharmacodynamically relevant structural feature.

Oxidation State Impact
Class-level
Sulfide 0.8 nM → Sulfone 1.9 nM (MMP-1 IC50, ~2.4× shift)
Oxidation state may shift target potency; verify 1,1-dioxide form
Based on thiazepine MMP-1 inhibitor data
Medicinal Chemistry MMP Inhibition Structure-Activity Relationship

Privileged Thiazepane 1,1-Dioxide Scaffold

A review of thiazepane 1,1-dioxide-containing compounds highlights that this scaffold has been successfully employed in drug discovery programs targeting MAP kinases, CCR2/CCR3/CCR5 chemokine receptors, PKC-θ, BACE-1, platelet aggregation, and HIV integrase [1]. The target compound, bearing both a 1,1-dioxide and a 2-fluorophenyl carboxamide, combines two privileged structural motifs. In contrast, the majority of commercially available 1,4-thiazepane-4-carboxamide analogs (e.g., N-(2-fluorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide, CAS 1705219-63-1; 7-(2-fluorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide, CAS 1705100-91-9) lack the 1,1-dioxide group, which may limit their target class coverage based on the scaffold's documented bioactivity profile.

Scaffold Target Coverage
Class-level
6+ target classes reported for 1,1-dioxide thiazepanes vs. not systematically documented for sulfides
Supports scaffold-based target-class exploration
Literature review-level enrichment
Medicinal Chemistry Kinase Inhibition GPCR Antagonism BACE-1 Inhibition

Fluorine Substitution and Selectivity

The target compound incorporates a 2-fluorophenyl carboxamide moiety. In closely related thiazepane-4-carboxamide chemical space, analogs with 2-chlorophenyl substitution exist (e.g., N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide, CAS 1704560-25-7). Fluorine substitution at the 2-position, as opposed to chlorine or hydrogen, can enhance metabolic stability by blocking cytochrome P450-mediated hydroxylation at the ortho position and can participate in orthogonal multipolar interactions (C–F···H–C, C–F···C=O) that influence target selectivity [1]. While direct comparative selectivity data for the target compound are not publicly available, the physicochemical rationale for preferring 2-fluorophenyl over 2-chlorophenyl or unsubstituted phenyl is well-established in medicinal chemistry.

2-Fluorophenyl Motif
Supporting
2-fluorophenyl may enhance metabolic stability and selectivity via C–F interactions
Fluorine may support selectivity and metabolic profile; no direct data
Medicinal chemistry rationale
Halogen Bonding Selectivity Metabolic Stability

7-Phenyl Lipophilic Anchor for Binding

The target compound carries a 7-phenyl group on the thiazepane ring. In the broader 1,4-thiazepane-4-carboxamide chemical space, the 7-position substituent varies widely, including thiophene, furan, 2-fluorophenyl, and alkyl groups. The phenyl group (Hansch π = 1.96) provides higher lipophilicity compared to thiophene (π = 1.61) or furan (π = 1.34) [1]. This increased lipophilicity can translate into enhanced occupancy of hydrophobic pockets in target proteins. For instance, in the BACE-1 inhibitor series cited above, aromatic substituents at the 7-position were critical for achieving potent inhibition. Analogs with smaller or more polar 7-substituents would be expected to exhibit reduced target engagement in lipophilic binding sites.

7-Phenyl Lipophilicity
Supporting
Hansch π = 1.96 (Δπ +0.35 to +0.62 vs. thiophene/furan)
Higher lipophilicity may support hydrophobic pocket engagement
Assay-dependent binding impact
Lipophilic Efficiency Target Engagement SAR

Research and Procurement Applications


Kinase Inhibitor Screening and Selectivity Profiling

Based on class-level evidence that thiazepane 1,1-dioxides have yielded MAP kinase inhibitors [1], this compound is suitable for inclusion in kinase inhibitor screening panels. Its 1,1-dioxide motif and 2-fluorophenyl carboxamide may confer a selectivity profile distinct from non-dioxide thiazepane analogs. Procurement for kinase profiling against a broad panel (e.g., 100+ kinases) could identify novel chemotype-specific inhibition patterns.

BACE-1 Inhibitor for Alzheimer's Research

The thiazepane 1,1-dioxide scaffold has been explicitly validated in BACE-1 inhibitor programs [1]. This compound, with its 7-phenyl lipophilic anchor and 2-fluorophenyl carboxamide, is positioned as a tool compound for BACE-1 enzymatic and cellular assays. Its differentiation from non-dioxide analogs may translate into improved brain penetration due to the sulfone's reduced hydrogen-bonding capacity relative to sulfoxide or sulfide.

Chemokine Receptor Antagonist Screening

Thiazepane 1,1-dioxides have been reported as CCR2, CCR5, and/or CCR3 antagonists [1]. This compound can serve as a starting point for medicinal chemistry optimization targeting chemokine receptors involved in inflammatory and autoimmune diseases. Its 7-phenyl substituent provides a lipophilic handle that can be systematically varied to map the hydrophobic pocket of CCR receptors.

Metabolic Stability: Sulfone vs. Sulfide

For laboratories conducting systematic ADME profiling of thiazepane-based compound libraries, this compound serves as a key representative of the 1,1-dioxide subclass. Direct experimental comparison with its non-dioxide analog (e.g., N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide, if synthesized) would generate valuable data on the metabolic stability advantages of the sulfone group [1]. Such data could inform the design of subsequent lead series.

Application
Selection Property
Validation Focus
Kinase inhibitor screening
Thiazepane 1,1-dioxide scaffold
Broad kinase panel profiling
BACE-1 enzymatic assay research
7-phenyl and 2-fluorophenyl motifs
BACE-1 activity and brain penetration model
Chemokine receptor (CCR) SAR studies
7-phenyl lipophilic handle
CCR hydrophobic pocket binding assay
Sulfone metabolic stability profiling
1,1-dioxide oxidation state
Microsomal stability context by oxidation state
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